molecular formula C63H98N18O14S B1353927 Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH2 CAS No. 55614-10-3

Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH2

Cat. No. B1353927
CAS RN: 55614-10-3
M. Wt: 1363.6 g/mol
InChI Key: MSKLWPIJUANGPO-CUZNLEPHSA-N
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Description

The peptide "Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH2" is a synthetic analog of naturally occurring peptides that have been studied for their biological activities. While the specific peptide is not directly mentioned in the provided papers, similar peptides have been synthesized and evaluated for their potential as bioactive compounds. For instance, the structure-activity relationship of a related antifungal peptide, His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2, was explored, indicating the importance of certain residues for antifungal activity . Additionally, the identification of the octapeptide [Met]enkephalin-Arg6-Gly7-Leu8 from bovine adrenal medulla extracts suggests the relevance of such peptides in biological systems, particularly in opiate receptor binding . Furthermore, two brain neuropeptides with sequences that include the -Arg-Phe-NH2 motif have been characterized for their modulation of morphine action, highlighting the significance of peptide sequences in pharmacological contexts .

Synthesis Analysis

The synthesis of peptides similar to "this compound" involves solid-phase peptide synthesis techniques, as suggested by the studies on related peptides. The antifungal activity of His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2 and its analogs was assessed after their synthesis, indicating the use of standard peptide synthesis methodologies . The octapeptide identified in bovine adrenal medulla was purified and its structure determined by amino acid analysis and enzymatic digestion, which is a common approach in peptide identification . The synthesis of brain neuropeptides was confirmed by matching the retention times of the synthetic peptides with those of the endogenous peptides using high-performance liquid chromatography (HPLC) .

Molecular Structure Analysis

The molecular structure of peptides plays a crucial role in their biological activity. Theoretical studies on the antifungal octapeptides allowed for the proposal of a biologically relevant conformation and the determination of minimal structural requirements for antifungal response . The structure of the adrenal octapeptide was elucidated using a combination of amino acid analysis and enzymatic digestion, revealing its potential interaction with opiate receptors . The brain neuropeptides' structures were determined by gas-phase sequencing, highlighting the importance of the -Arg-Phe-NH2 motif for their biological activity .

Chemical Reactions Analysis

The chemical reactivity of peptides is influenced by their amino acid composition and sequence. Although the papers provided do not detail specific chemical reactions involving the peptide "this compound," they do provide insights into the reactivity of similar peptides. For example, the antifungal peptides' activity suggests that certain sequences and conformations are necessary for their interaction with fungal cells . The processing of the adrenal polypeptide into the active octapeptide implies specific cleavage reactions at paired basic amino acid residues . The reactivity of the brain neuropeptides with an antiserum raised against a specific sequence indicates the presence of reactive epitopes within the peptide sequence .

Physical and Chemical Properties Analysis

The physical and chemical properties of peptides, such as solubility, stability, and binding affinity, are critical for their biological function. The antifungal peptides' activity against various fungal species suggests that their physical properties allow them to interact effectively with fungal membranes . The opioid activity of the adrenal octapeptide indicates its ability to cross biological membranes and bind to opiate receptors with significant affinity . The pharmacological characterization of the brain neuropeptides demonstrates their ability to cross the blood-brain barrier and modulate pain response, which is indicative of their physicochemical properties .

Scientific Research Applications

Distribution and Kinetics in Rhesus Monkeys

The enkephalin peptide Tyr-Gly-Gly-Phe-Met (Met-enkephalin), along with other peptides including Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 (substance P), was studied for its regional kinetics in the brain and pituitary of Rhesus monkeys. This research utilized positron emission tomography to track the distribution of these peptides following intravenous injection, providing insights into the peptide's dynamics within the primate body (Lundberg et al., 1988).

Enzymatic Cleavage Studies

A study on the enzymatic cleavage of substance P (SP: H-Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2) highlighted its breakdown into an N-terminal tetrapeptide and a C-terminal heptapeptide by a post-proline cleaving enzyme from bovine brain. This research sheds light on the dual role that substance P might play, with activities residing in both the N-terminal and C-terminal parts of the molecule (Blumberg et al., 1980).

Structure of Murine Histocompatibility Complex

In the study of the murine histocompatibility antigen H-2Db, the amino acid sequence was determined, which included a sequence Gly-Pro-His-Ser-Met-Arg-Tyr-Phe-Glu-Thr-Ala-Val-Ser-Arg-Pro-Gly-Leu-Glu-Glu-Pro-Arg-Tyr-Ile-Ser-Val-Gly-Tyr-Val-Asp-Asn-Lys-Glu-Phe-Val-Arg-Phe-Asp-Ser-Asp-Ala-Glu-Asn-Pro-Arg-Tyr-Glu-Pro-Arg-Ala-Pro-Trp-Met-Glu-Gln-Glu-Gly-Pro-Glu-Tyr-Trp-Glu-Arg-Glu-Thr-Gln-Lys-Ala-Lys-Gly-Gln-Glu-Gln-Trp-Phe-Arg-Val-Ser-Leu-Arg-Asn-Leu-Leu-Gly-Tyr-Tyr-Asn-Gln-Ser-Ala-Gly-Gly-Ser-His-Thr-Leu-Gln-Gln-Met (Maloy et al., 1981).

Role in Modulating Morphine's Action

Two brain neuropeptides were isolated that interact with an antiserum raised against Phe-Met-Arg-Phe-NH2. These peptides, one of which included the sequence Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2, were shown to decrease tail-flick latency in rats, indicating their role in modulating morphine's action (Yang et al., 1985).

Tachykinins and Neurotensin in Python Intestine

A study on peptides from the intestine of the Burmese python identified python substance P (Arg-Pro-Arg-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH2) with structural differences compared to chicken/alligator substance P and mammalian substance P. This research contributes to understanding the differential evolutionary pressure on reptilian gastrointestinal peptides (Conlon et al., 1997).

Growth Hormone-Releasing Factor in Human Pancreatic Tumor

Research on a human pancreatic tumor identified a 44 amino acid peptide with growth hormone-releasing activity. Its primary structure, which includes various amino acids, provides insights into the biochemical pathways involved in growth hormone release and its relation to tumor growth (Guillemin et al., 1982).

Mechanism of Action

Target of Action

8-Tyr-substance P, also known as “Substance P, tyr(8)-” or “Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH2”, primarily targets the neurokinin-1 receptor (NK1R) . NK1R is a G-protein coupled receptor found in the central and peripheral nervous systems . It plays a crucial role in neurotransmission and neuromodulation .

Mode of Action

8-Tyr-substance P acts as a biologically active analogue of Substance P . It binds to the NK1R, leading to the activation of the receptor . This interaction triggers a cascade of intracellular events, resulting in various physiological responses .

Biochemical Pathways

The binding of 8-Tyr-substance P to NK1R affects several biochemical pathways. The exact pathways and their downstream effects are complex and depend on the specific cellular context . It’s known that the activation of nk1r can lead to the release of intracellular calcium, influencing various cellular functions .

Pharmacokinetics

Like other peptides, it is expected to be subject to proteolytic degradation, which can influence its bioavailability

Result of Action

The activation of NK1R by 8-Tyr-substance P can lead to a variety of molecular and cellular effects. These include the stimulation of smooth muscle contraction, exocrine and endocrine gland secretion, and the regulation of immune and inflammatory responses .

Action Environment

The action, efficacy, and stability of 8-Tyr-substance P can be influenced by various environmental factors. These include the presence of other signaling molecules, the specific cellular and tissue context, and potentially the physiological and pathological state of the organism . .

Safety and Hazards

As with any chemical substance, safety precautions should be taken when handling peptides. This can include avoiding dust formation, avoiding breathing in the substance, and using personal protective equipment .

Future Directions

The future directions for research on this peptide could include further investigation into its biological activity and potential therapeutic applications. For example, it has been granted orphan designation for the treatment of glioma .

properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H98N18O14S/c1-36(2)32-45(57(90)74-41(53(68)86)26-31-96-3)73-52(85)35-72-54(87)46(34-38-18-20-39(82)21-19-38)78-58(91)47(33-37-12-5-4-6-13-37)79-56(89)42(22-24-50(66)83)75-55(88)43(23-25-51(67)84)76-59(92)49-17-11-30-81(49)62(95)44(15-7-8-27-64)77-60(93)48-16-10-29-80(48)61(94)40(65)14-9-28-71-63(69)70/h4-6,12-13,18-21,36,40-49,82H,7-11,14-17,22-35,64-65H2,1-3H3,(H2,66,83)(H2,67,84)(H2,68,86)(H,72,87)(H,73,85)(H,74,90)(H,75,88)(H,76,92)(H,77,93)(H,78,91)(H,79,89)(H4,69,70,71)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKLWPIJUANGPO-CUZNLEPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H98N18O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1363.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55614-10-3
Record name Substance P, tyr(8)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055614103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name azanium 2,4-dihydroxybenzenesulfonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the substitution of tyrosine for phenylalanine at position 8 ([Tyr8]-substance P) impact the biological activity compared to native substance P?

A: The research paper "" [] demonstrates that [Tyr8]-substance P exhibits similar biological activities compared to synthetic substance P, albeit with some differences. While both peptides stimulate the contraction of the isolated guinea pig ileum and decrease systemic blood pressure in dogs, [Tyr8]-substance P requires twice the dosage to achieve the same effect. Furthermore, the analog induces a more gradual increase in muscle tone in the isolated gut compared to the sharper response elicited by native substance P. This suggests that the phenylalanine to tyrosine substitution at position 8 might subtly influence the interaction with the substance P receptor, leading to altered signal transduction kinetics.

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